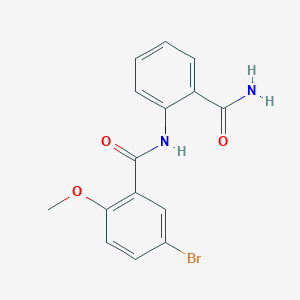![molecular formula C12H16N2O2S B244965 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244965.png)
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and reduce inflammation. In
Mécanisme D'action
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its therapeutic effects by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. Specifically, this compound inhibits JAK3 and to a lesser extent JAK1, which are involved in the signaling pathways of interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can prevent the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects, particularly in the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by inhibiting JAK3 activity. This leads to a reduction in the activation of T cells and B cells, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the number of circulating lymphocytes, which further reduces the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several advantages for lab experiments, particularly in the study of autoimmune and inflammatory diseases. This compound has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a long half-life, which allows for less frequent dosing in animal studies. However, the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, this compound has been shown to have immunosuppressive effects, which can increase the risk of infections.
Orientations Futures
There are several future directions for research on 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research is the development of more potent and selective JAK inhibitors that can overcome the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of autoimmune and inflammatory diseases. Finally, the potential use of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other immunomodulatory agents, such as biologic therapies, should be explored.
Méthodes De Synthèse
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with isobutylamine to form 4-chloro-5-methylthiophene-2-carboxamide. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-5-chloro-6-methylthiophene-3-carboxamide. The final step involves the reaction of this intermediate with isobutyryl chloride to form 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Applications De Recherche Scientifique
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in immune cell activation and inflammation. By inhibiting JAK activity, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
Propriétés
Formule moléculaire |
C12H16N2O2S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-6(2)11(16)14-12-9(10(13)15)7-4-3-5-8(7)17-12/h6H,3-5H2,1-2H3,(H2,13,15)(H,14,16) |
Clé InChI |
UIJBISXMIOPDQD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
SMILES canonique |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

